N-(2-Aminoethyl)piperidine (CAS: 27578-60-5) is a bifunctional aliphatic diamine featuring a highly reactive primary amine tethered to a sterically demanding, strongly basic tertiary piperidine ring. With a boiling point of 184–186 °C and a pKa profile of 6.38 and 9.89, this clear, air-sensitive liquid serves as a premium building block in advanced organic synthesis . In procurement and material selection contexts, it is primarily prioritized as a precursor for CNS-active pharmaceuticals (such as acetylcholinesterase inhibitors and 5-HT6 antagonists), a tunable tridentate Schiff base ligand precursor for transition metal catalysis (Ni, Cu, Ru), and a specialized curing agent. Its distinct dual-reactivity profile allows for clean, selective condensation at the primary amine while retaining the robust basicity and lipophilicity of the piperidine core .
Substituting N-(2-Aminoethyl)piperidine with cheaper, more common diamines like ethylenediamine (EDA) or closely related analogs like 4-(2-aminoethyl)morpholine (AEM) frequently leads to process and performance failures . EDA lacks the tertiary amine and steric bulk, resulting in uncontrolled cross-linking in polymer applications and unwanted bis-condensation in ligand synthesis. Meanwhile, substituting with AEM introduces an ether oxygen that drastically reduces the basicity of the tertiary nitrogen and significantly lowers the lipophilicity of the final molecule [1]. In pharmaceutical manufacturing, this AEM-for-AEP substitution can severely impair a neuro-active drug candidate's ability to cross the blood-brain barrier, while in transition metal catalysis, the weaker electron donation from the morpholine nitrogen destabilizes the active metal center, reducing catalytic turnover and complex stability.
When synthesizing neuro-active compounds such as benzothiazin-4-one acetylcholinesterase (AChE) inhibitors, the choice of the terminal amine ring dictates the molecule's lipophilicity. N-(2-Aminoethyl)piperidine provides a highly lipophilic hydrocarbon core, whereas the comparator 4-(2-aminoethyl)morpholine introduces a hydrophilic ether oxygen[1]. This structural difference translates to a significantly higher partition coefficient (logP) for AEP-derived scaffolds, which is a strict requirement for crossing the blood-brain barrier (BBB) to reach target receptors in the cerebral cortex and hippocampus .
| Evidence Dimension | Precursor lipophilicity and BBB permeability contribution |
| Target Compound Data | Piperidine core (highly lipophilic, enhances CNS penetration) |
| Comparator Or Baseline | 4-(2-Aminoethyl)morpholine (hydrophilic ether oxygen lowers logP) |
| Quantified Difference | Significant increase in target logP for AEP derivatives |
| Conditions | In vitro AChE activity evaluation in rat cerebral cortex and hippocampus models |
Procuring AEP over AEM is critical for CNS drug discovery workflows where achieving blood-brain barrier penetration is a mandatory go/no-go pharmacokinetic parameter.
In the synthesis of tridentate Schiff base ligands for transition metal (Ni, Cu, Ru) catalysis, the electron-donating capability of the tertiary amine is paramount. N-(2-Aminoethyl)piperidine possesses a highly basic tertiary nitrogen (overall compound pKa2 = 9.89) . In contrast, the oxygen atom in 4-(2-aminoethyl)morpholine withdraws electron density, drastically reducing the basicity of its tertiary amine. The stronger sigma-donation from the AEP-derived ligand results in superior stabilization of the metal center during catalytic cycles, such as transfer hydrogenation.
| Evidence Dimension | Tertiary amine basicity (pKa) |
| Target Compound Data | pKa2 = 9.89 (strong sigma-donor) |
| Comparator Or Baseline | 4-(2-Aminoethyl)morpholine (significantly lower pKa due to inductive effect of oxygen) |
| Quantified Difference | >2 pKa unit advantage for AEP |
| Conditions | Condensation with 3-methoxy salicylaldehyde to yield tridentate Schiff base ligands |
Buyers synthesizing organometallic catalysts should select AEP to ensure maximum electron richness at the metal center, which directly correlates with catalytic turnover and stability.
When synthesizing complex coordination compounds like trans-bis[1-(2-aminoethyl)piperidine]dinitronickel, steric hindrance dictates the success of the self-assembly process. The 6-membered chair conformation of the piperidine ring in AEP provides a specific steric bulk that directs the formation of trans-linkage isomers [1]. Using unhindered primary diamines like ethylenediamine (EDA) fails to provide this steric guidance, leading to complex mixtures of cis/trans isomers and unwanted bis-condensation oligomers that require costly downstream purification [2].
| Evidence Dimension | Steric direction in coordination geometry |
| Target Compound Data | Bulky 6-membered piperidine chair (directs trans-isomer formation) |
| Comparator Or Baseline | Ethylenediamine (unhindered, yields isomeric mixtures) |
| Quantified Difference | High selectivity for trans-bis linkage isomers with AEP |
| Conditions | Synthesis of dinitronickel and dinitritonickel coordination complexes |
For scale-up manufacturing of specific coordination complexes, procuring AEP eliminates the need for expensive chromatographic separation of cis/trans isomers.
Due to its high lipophilicity compared to morpholine analogs, AEP is the preferred building block for synthesizing neuro-active drugs that must cross the blood-brain barrier, including benzothiazin-4-one acetylcholinesterase (AChE) inhibitors and selective 5-HT6 receptor antagonists [1].
Leveraging its strong basicity (pKa2 = 9.89), AEP is ideal for [1+1] condensation reactions with salicylaldehydes to yield electron-rich tridentate Schiff base ligands. These ligands are critical for stabilizing high-performance Cu, Ni, and Ru transition metal catalysts used in transfer hydrogenation .
The specific steric bulk of the piperidine ring makes AEP the optimal precursor for synthesizing pure trans-bis coordination complexes (e.g., trans-bis[1-(2-aminoethyl)piperidine]dinitronickel), avoiding the isomeric mixtures commonly produced by unhindered diamines [2].
Flammable;Corrosive